4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol
Description
4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol is a complex organic compound characterized by the presence of a tetrazole ring and a benzene ring substituted with three hydroxyl groups
Properties
IUPAC Name |
4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O3/c15-5-2-1-4(6(16)7(5)17)3-9-10-8-11-13-14-12-8/h1-3,15-17H,(H2,10,11,12,13,14)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVAKGMZZQHFK-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC2=NNN=N2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/NC2=NNN=N2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of hydrazine with nitriles under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a benzene derivative containing hydroxyl groups. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.
Final Assembly: The final step involves the condensation of the tetrazole derivative with the benzene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. It can also chelate metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2-diol
- 4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,3,4-triol
Uniqueness
4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol is unique due to the specific arrangement of hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
